2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
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Overview
Description
2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a chromeno-pyrazole core structure, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE typically involves the reaction of 4-bromophenylhydrazine with chromeno[4,3-c]pyrazol-4(2H)-one precursors. One common method includes the use of copper(II)-mediated aerobic oxidative synthesis. This method starts with propiolates and sulfonyl hydrazides, leading to the formation of the desired compound through a cascade of C–C and C–N bond formations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted chromeno-pyrazole compounds.
Scientific Research Applications
2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
- 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones
Uniqueness
2-(4-BROMOPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE stands out due to the presence of the 4-bromophenyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-bromophenyl)chromeno[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-10-5-7-11(8-6-10)19-9-13-15(18-19)12-3-1-2-4-14(12)21-16(13)20/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGPFUSBIRNFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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